![molecular formula C15H13N3OS B5732395 3-(5-{[(4-methylphenyl)sulfanyl]methyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B5732395.png)
3-(5-{[(4-methylphenyl)sulfanyl]methyl}-1,2,4-oxadiazol-3-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-{[(4-methylphenyl)sulfanyl]methyl}-1,2,4-oxadiazol-3-yl)pyridine is a heterocyclic compound that features a pyridine ring fused with an oxadiazole ring and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-{[(4-methylphenyl)sulfanyl]methyl}-1,2,4-oxadiazol-3-yl)pyridine typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a suitable nitrile with hydrazine hydrate under acidic conditions to form a hydrazide. This hydrazide is then cyclized with a carbonyl compound to form the oxadiazole ring.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the oxadiazole intermediate with a thiol compound, such as 4-methylbenzenethiol, under basic conditions.
Formation of the Pyridine Ring: The final step involves the formation of the pyridine ring by reacting the oxadiazole-thiol intermediate with a suitable pyridine precursor under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
3-(5-{[(4-methylphenyl)sulfanyl]methyl}-1,2,4-oxadiazol-3-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, reduced oxadiazole derivatives.
Substitution: Alkylated or acylated pyridine derivatives.
Scientific Research Applications
3-(5-{[(4-methylphenyl)sulfanyl]methyl}-1,2,4-oxadiazol-3-yl)pyridine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial agent due to its ability to inhibit the growth of various bacterial and fungal strains.
Materials Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Biological Research: The compound is used in studies investigating the mechanisms of action of heterocyclic compounds in biological systems.
Industrial Applications: It is considered for use in the synthesis of advanced polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(5-{[(4-methylphenyl)sulfanyl]methyl}-1,2,4-oxadiazol-3-yl)pyridine involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may inhibit bacterial cell wall synthesis or interfere with essential enzymatic processes . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine
- 2-({[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]methyl}sulfonyl)pyridine
- 4-[5-(4-piperidinyl)-1,3,4-oxadiazol-2-yl]pyridine
Uniqueness
3-(5-{[(4-methylphenyl)sulfanyl]methyl}-1,2,4-oxadiazol-3-yl)pyridine is unique due to its specific structural features, such as the presence of both the oxadiazole and pyridine rings, as well as the sulfanyl group
Properties
IUPAC Name |
5-[(4-methylphenyl)sulfanylmethyl]-3-pyridin-3-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c1-11-4-6-13(7-5-11)20-10-14-17-15(18-19-14)12-3-2-8-16-9-12/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAGGHKTZJVPDPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2=NC(=NO2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ETHYL 4-{[(3-CHLORO-4-METHOXYANILINO)CARBONYL]AMINO}BENZOATE](/img/structure/B5732313.png)
![N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B5732319.png)
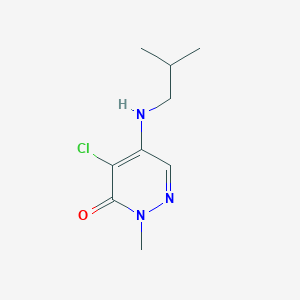
![1-(furan-3-yl)-N-[(2-methoxyphenyl)methyl]methanamine](/img/structure/B5732344.png)
![METHYL 4-({[(3-METHOXYBENZYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE](/img/structure/B5732347.png)
![N-[(5-chloropyridin-2-yl)carbamothioyl]furan-2-carboxamide](/img/structure/B5732352.png)
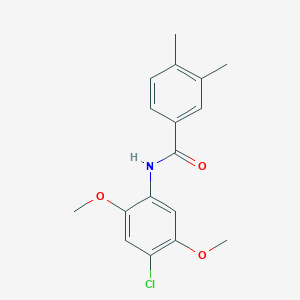
![N-(3,5-dimethylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B5732359.png)
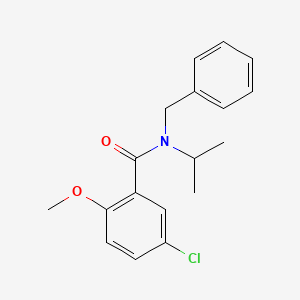
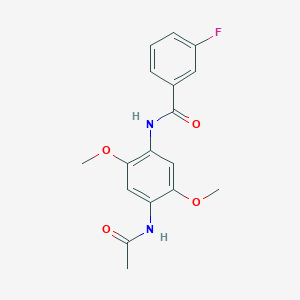
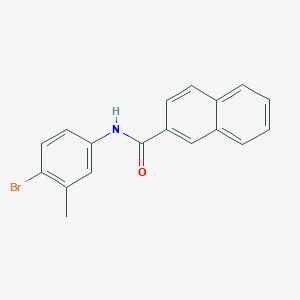
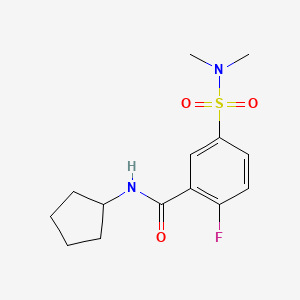
![3-[(4-Methoxyphenyl)methyl]-5-phenyl-1,2,4-oxadiazole](/img/structure/B5732384.png)
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-(2-thienyl)acrylamide](/img/structure/B5732392.png)
